3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one
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Overview
Description
The compound “3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one” is likely an organic compound due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms in its structure. The “4-chlorobenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom attached to the 4th carbon of the benzene ring. The “2-methyl-4H-pyran-4-one” part suggests a pyran ring (a six-membered ring with one oxygen atom and five carbon atoms) with a methyl group (CH3) attached to the 2nd carbon and a ketone functional group (=O) at the 4th carbon .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic benzene ring of the 4-chlorobenzyl group and the six-membered pyran ring of the 2-methyl-4H-pyran-4-one group. The chlorine atom would be attached to the benzene ring, and the methyl and ketone groups would be attached to the pyran ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the chlorine atom on the benzyl group could be substituted in a nucleophilic substitution reaction . The ketone group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar ketone group and the polarizable chlorine atom could influence its solubility, boiling point, and melting point .Scientific Research Applications
Structural and Molecular Properties
3-(4-Chlorobenzyl)-2-methyl-4H-pyran-4-one belongs to a class of compounds known as 4H-pyran-4-ones, which have diverse applications in scientific research. These compounds exhibit unique structural and molecular characteristics. For example, in a study by Sharmila et al. (2017), a derivative of 3,4-dihydro-2H-pyran-4-one demonstrated specific dihedral angles and weak methyl-C—H⋯O(ring carbonyl) contacts, forming a three-dimensional network in its crystal structure (Sharmila et al., 2017).
Synthesis and Chemical Reactions
These compounds are often synthesized for their biological properties and as intermediates in the production of other complex organic compounds. Shahrisa et al. (2000) described a novel method for synthesizing 4H-pyran-4-one derivatives, highlighting the compound's value in producing fungicides, herbicides, and treatments for hypersensitivity conditions (Shahrisa et al., 2000). Additionally, Yamamoto and Sugiyama (1975) explored the formation of metalated products with 2-methyl-4H-pyran-4-ones, showcasing their reactivity in forming alkylated or condensed products (Yamamoto & Sugiyama, 1975).
Applications in Material Science
In material science, these compounds have shown potential in applications like corrosion inhibition. A study by El Hattak et al. (2021) demonstrated that pyran-2-one derivatives effectively inhibited corrosion on mild steel in acidic media, illustrating their practical utility in industrial settings (El Hattak et al., 2021).
Potential in Medicinal Chemistry
In medicinal chemistry, derivatives of 4H-pyran-4-one are researched for their potential biomedical applications. Elinson et al. (2013) reported the formation of pyrano[4,3-b]pyran systems, which are promising compounds for biomedical applications, through an electrocatalytic multicomponent reaction (Elinson et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-methylpyran-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-9-12(13(15)6-7-16-9)8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQVCLCAYYEXCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)CC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one |
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